4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride
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Overview
Description
4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride is a chemical compound with the molecular formula C11H13ClN2. It is a derivative of benzonitrile, featuring a pyrrolidine ring attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the green synthesis methods involves using ionic liquids as co-solvents and catalysts, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as the molar ratio of reactants, temperature, and reaction time. The use of recyclable ionic liquids can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitrile groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced coatings and materials.
Mechanism of Action
The mechanism of action of 4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring enhances its binding affinity and selectivity by contributing to the stereochemistry and three-dimensional structure of the molecule. This allows it to interact more effectively with enantioselective proteins and other biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: A derivative with similar structural features but different biological activity.
Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different chemical properties.
Uniqueness
4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride is unique due to its specific combination of a benzonitrile core and a pyrrolidine ring, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClN2 |
---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
4-pyrrolidin-2-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11;/h3-6,11,13H,1-2,7H2;1H |
InChI Key |
BYDYEWOFVBQCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C#N.Cl |
Origin of Product |
United States |
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